BenchChemオンラインストアへようこそ!

VCH-916

Pharmacokinetics Oral Bioavailability Liver Distribution

VCH-916 (CAS 1200133-34-1) is a thiophene-2-carboxylic acid derivative potassium salt that functions as a non-nucleoside allosteric inhibitor of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound binds to the Thumb Site II (Thumb II) allosteric pocket of NS5B and demonstrates sub-micromolar IC50 values against HCV genotype 1a and 1b replicons in vitro.

Molecular Formula C26H36KNO4S
Molecular Weight 497.7 g/mol
CAS No. 1200133-34-1
Cat. No. B611647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVCH-916
CAS1200133-34-1
SynonymsVCH-916;  VCH 916;  VCH916.
Molecular FormulaC26H36KNO4S
Molecular Weight497.7 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=C(SC(=C3)C4=CCCCC4)C(=O)[O-].[K+]
InChIInChI=1S/C26H37NO4S.K/c1-17-8-10-19(11-9-17)25(28)27(20-12-14-21(31-2)15-13-20)22-16-23(32-24(22)26(29)30)18-6-4-3-5-7-18;/h6,16-17,19-21H,3-5,7-15H2,1-2H3,(H,29,30);/q;+1/p-1
InChIKeyRYXIBQLRUHDYEE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VCH-916 Compound Profile: Non-Nucleoside HCV NS5B Polymerase Inhibitor for Antiviral Research


VCH-916 (CAS 1200133-34-1) is a thiophene-2-carboxylic acid derivative potassium salt that functions as a non-nucleoside allosteric inhibitor of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . This compound binds to the Thumb Site II (Thumb II) allosteric pocket of NS5B and demonstrates sub-micromolar IC50 values against HCV genotype 1a and 1b replicons in vitro [1]. VCH-916 advanced to Phase I clinical evaluation (NCT00623649) where single oral doses up to 600 mg were administered to healthy volunteers and HCV-infected patients [2]. The compound exhibits favorable ADME properties including high oral bioavailability (>40% in rat and dog) and extensive liver distribution [1].

Why VCH-916 Cannot Be Simply Substituted with Other Non-Nucleoside NS5B Inhibitors in HCV Research


Non-nucleoside HCV NS5B polymerase inhibitors (NNIs) are not interchangeable due to distinct allosteric binding sites (Thumb Site I, Thumb Site II, Palm Site I, Palm Site II) that confer differential resistance profiles, genotype coverage, and pharmacological properties . VCH-916 specifically binds Thumb Site II , a region structurally distinct from the Palm Site I targeted by dasabuvir (ABT-333) [1] and the Thumb Site I targeted by beclabuvir (BMS-791325) [2]. These binding site differences translate into non-overlapping resistance mutations, divergent genotype potency spectra, and distinct pharmacokinetic liabilities that preclude simple substitution without experimental validation. The quantitative evidence below documents precisely where VCH-916 demonstrates measurable differentiation from its closest comparators across preclinical ADME, clinical safety, and binding characteristics.

VCH-916 Quantitative Differentiation Evidence: Comparator-Based Activity, PK, and Safety Data


Oral Bioavailability and Hepatic Distribution: VCH-916 vs. Dasabuvir Preclinical PK Comparison

VCH-916 demonstrates quantifiable differentiation from dasabuvir in oral bioavailability and liver targeting in preclinical species. VCH-916 achieves >40% oral bioavailability in both rat and dog [1], whereas dasabuvir exhibits species-dependent bioavailability of 33-38% in rat but only 7% in dog [2]. Furthermore, VCH-916 achieves 5-fold higher exposure in rat liver versus plasma following oral administration [1], a tissue distribution advantage not documented for dasabuvir at comparable magnitude.

Pharmacokinetics Oral Bioavailability Liver Distribution HCV NS5B Inhibitor ADME

Human Phase I Safety Profile: VCH-916 Single Ascending Dose Tolerability Data

VCH-916 has undergone rigorous Phase I clinical evaluation with documented safety outcomes that differentiate it from comparator expectations for the non-nucleoside NS5B inhibitor class. In a randomized, double-blind, placebo-controlled single ascending dose study (50-600 mg) in healthy volunteers, VCH-916 resulted in zero serious adverse events (SAEs) across all dose cohorts, with 96% of all reported AEs categorized as mild to moderate [1]. No major circulating metabolites (≥10% of parent AUC) were detected at 100 mg or 400 mg doses [1]. This metabolite profile is advantageous relative to compounds requiring extensive CYP-mediated bioactivation or producing active metabolites that complicate PK/PD modeling.

Clinical Safety Phase I Trial Tolerability HCV NS5B Inhibitor Adverse Events

Allosteric Binding Site Specificity: VCH-916 Thumb Site II vs. Dasabuvir Palm Site I vs. Beclabuvir Thumb Site I

VCH-916 binds specifically to the Thumb Site II (Thumb II) allosteric pocket of HCV NS5B polymerase . This binding site differs fundamentally from dasabuvir (ABT-333), which binds Palm Site I [1], and beclabuvir (BMS-791325), which binds Thumb Site I [2]. Each site confers a distinct resistance mutation spectrum: Thumb Site II inhibitors select for mutations at residues such as M423, L419, and I482, while Palm Site I inhibitors select for C316Y, S368A, and M414T mutations [1] [3]. This binding site divergence means VCH-916 retains activity against viral populations harboring resistance mutations selected by Palm Site I or Thumb Site I inhibitors.

Binding Site Allosteric Inhibition Thumb Site II NS5B Polymerase Resistance Profile

Food Effect and Dosing Flexibility: VCH-916 Phase I Food Interaction Data

VCH-916 demonstrates minimal food effect on total drug exposure (AUC) in human subjects, providing quantifiable differentiation from NNI comparators with significant food-dependent absorption. In the Phase I food effect crossover arm (200 mg dose with high-fat meal), VCH-916 AUC was unaffected by food intake, though Cmax showed a modest decrease [1]. This contrasts with dasabuvir, which exhibits a substantial food effect requiring administration with a meal for optimal absorption [2], and beclabuvir, which also shows significant food-dependent bioavailability enhancement [3]. VCH-916 also demonstrated plasma exposure supporting twice-daily dosing at doses ≥200 mg [1].

Food Effect Pharmacokinetics Dosing Flexibility HCV NS5B Inhibitor Clinical Pharmacology

Metabolic Stability and Drug-Drug Interaction Risk: VCH-916 CYP and UGT Profiling

VCH-916 exhibits a multi-pathway metabolic profile involving both oxidation (CYP2C8, CYP3A4) and glucuronidation (UGT1A3, UGT1A8, UGT2B7, UGT2B17) without evidence of reactive intermediate formation upon bioactivation [1]. Critically, in vitro studies indicate limited potential for VCH-916 to cause human CYP inhibition or induction, and no significant P-glycoprotein (Pgp) inhibition was observed [1]. This metabolic redundancy reduces the likelihood of clinically significant drug-drug interactions compared to compounds reliant on a single major elimination pathway. No covalent binding to microsomal proteins was detected upon oxidative bioactivation [1].

Drug-Drug Interaction CYP450 Metabolic Stability ADME Combination Therapy

Optimal Research and Industrial Application Scenarios for VCH-916 Based on Quantified Differentiation Evidence


Mechanistic Studies of Thumb Site II Allosteric Inhibition in HCV NS5B Polymerase

VCH-916 is the preferred tool compound for investigating Thumb Site II-specific allosteric mechanisms in HCV NS5B polymerase . Unlike dasabuvir (Palm Site I) or beclabuvir (Thumb Site I), VCH-916 binds the structurally distinct Thumb II pocket , enabling researchers to dissect site-specific conformational changes, resistance mutation selection (M423, L419, I482), and allosteric communication networks without confounding cross-reactivity at other NNI binding sites. This specificity supports structure-activity relationship (SAR) studies and rational design of next-generation Thumb Site II inhibitors.

Combination Therapy Research Requiring Compounds with Minimal Drug-Drug Interaction Liability

VCH-916 is well-suited for in vitro and in vivo combination studies with other direct-acting antivirals (DAAs) due to its multi-pathway metabolic elimination (CYP2C8, CYP3A4, and multiple UGT isoforms) and demonstrated lack of significant CYP inhibition, CYP induction, or Pgp inhibition in vitro . This low drug-drug interaction (DDI) risk profile, supported by the absence of reactive metabolite formation , reduces experimental confounding when co-administering VCH-916 with protease inhibitors, NS5A inhibitors, or nucleoside polymerase inhibitors in preclinical efficacy models.

Preclinical Pharmacokinetic and Tissue Distribution Studies Requiring High Liver Exposure

For studies investigating hepatic drug distribution or liver-targeted antiviral activity, VCH-916 provides a quantifiable advantage over alternative NNI tool compounds: it achieves liver exposure 5-fold higher than plasma in rat and demonstrates good oral bioavailability (>40%) across multiple preclinical species . This hepatic enrichment profile is particularly valuable for HCV research where viral replication occurs predominantly in hepatocytes, and high liver-to-plasma ratios may translate to enhanced antiviral efficacy at lower systemic exposures.

Clinical Candidate Benchmarking for Non-Nucleoside NS5B Inhibitor Development Programs

Pharmaceutical discovery teams developing novel NNI candidates can utilize VCH-916 as a reference benchmark for Thumb Site II-targeted programs. Its documented Phase I safety and PK dataset—including zero SAEs across single doses up to 600 mg, no major circulating metabolites, and minimal food effect on AUC —provides a validated comparator profile for assessing new chemical entities. Procurement of VCH-916 enables direct head-to-head experimental comparisons in cellular and in vivo models, establishing go/no-go criteria for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for VCH-916

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.